molecular formula C13H18N2O4S B4912758 4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine CAS No. 302552-68-7

4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine

Cat. No.: B4912758
CAS No.: 302552-68-7
M. Wt: 298.36 g/mol
InChI Key: WWZLBFAFCHQFSE-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine is a chemical compound with the molecular formula C12H16N2O4S It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine typically involves the reaction of 4-methylpiperidine with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 4-Methyl-1-(4-methyl-3-aminophenyl)sulfonylpiperidine.

    Reduction: 4-Methyl-1-(4-methyl-3-thiophenyl)sulfonylpiperidine.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The sulfonyl group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine
  • 4-Methyl-1-(3-nitrophenyl)sulfonylpiperidine
  • 4-Methyl-1-(4-methylphenyl)sulfonylpiperidine

Uniqueness

4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine is unique due to the presence of both a nitro group and a sulfonyl group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-10-5-7-14(8-6-10)20(18,19)12-4-3-11(2)13(9-12)15(16)17/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZLBFAFCHQFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385714
Record name ST50454009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302552-68-7
Record name ST50454009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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